4-(2-Thenoyl)benzenesulphonyl chloride
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Overview
Description
4-(2-Thenoyl)benzenesulphonyl chloride is a chemical compound widely used in various fields, including medical, environmental, and industrial research. It is known for its versatile applications and unique chemical properties, making it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thenoyl)benzenesulphonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-thenoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Thenoyl)benzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reaction conditions typically involving a solvent like dichloromethane and a base such as triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
4-(2-Thenoyl)benzenesulphonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to prepare sulfonamides and sulfonate esters.
Biology: The compound is used in biochemical studies to modify proteins and peptides.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Thenoyl)benzenesulphonyl chloride involves its reactivity with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters. The compound acts as an electrophile, facilitating the substitution reactions by forming a covalent bond with the nucleophile . This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A closely related compound used in similar applications but lacks the thenoyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another similar compound used in organic synthesis, known for its solid-state at room temperature.
Uniqueness
4-(2-Thenoyl)benzenesulphonyl chloride is unique due to the presence of the thenoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific applications where the thenoyl group plays a crucial role.
Properties
IUPAC Name |
4-(thiophene-2-carbonyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S2/c12-17(14,15)9-5-3-8(4-6-9)11(13)10-2-1-7-16-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPSKRPMWWRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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